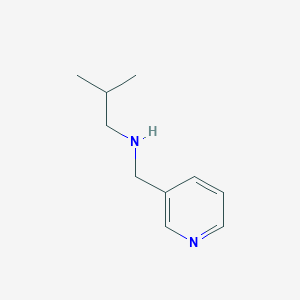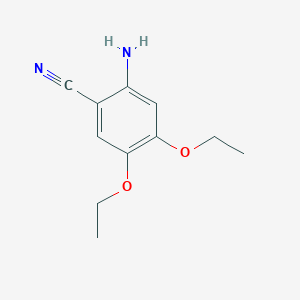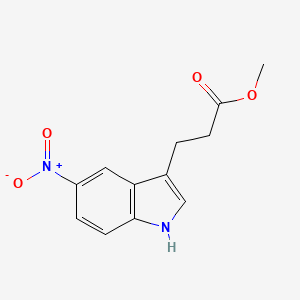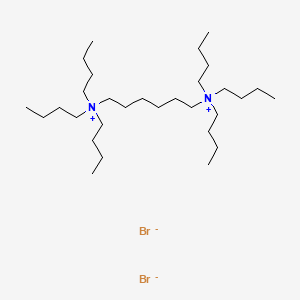
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine
Vue d'ensemble
Description
“2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine” is a chemical compound with the CAS Number: 70065-76-8 . It has a molecular weight of 164.25 and its IUPAC name is 2-methyl-N-(3-pyridinylmethyl)-1-propanamine . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,9,12H,6,8H2,1-2H3 . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” is a solid .Applications De Recherche Scientifique
Coordination Chemistry and Metal Complex Formation
Research on 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine and its derivatives has significantly contributed to the field of coordination chemistry. These compounds have been synthesized and utilized in forming complexes with various metal ions, demonstrating their versatility as ligands. For example, studies have shown that these ligands can form Cu(II) complexes through one-pot condensation reactions, resulting in mononuclear and dinuclear complexes with distinct coordination environments around the metal ions. Such complexes have been characterized using single crystal X-ray diffraction, revealing insights into their structural properties and the importance of ligand arm length and chelate ring sequences in complex formation (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015). Similar research with Zn(II) has also been conducted, showcasing the ligands' reactivity and the resulting coordination chemistry (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).
Catalytic Applications
These ligands and their metal complexes have found applications in catalysis, particularly in reactions such as olefin epoxidation. Research in this area has demonstrated that complexes containing ligands like this compound can serve as efficient catalysts. The introduction of polypyrrole-functionalized ruthenium carbene catalysts, for instance, has shown significant potential in epoxidation reactions, with high turnover numbers and selectivity for the epoxide product. This highlights the ligands' potential in developing new catalytic systems for important chemical transformations (Dakkach, Fontrodona, Parella, Atlamsani, Romero, & Rodríguez, 2014).
Sensor Development
The unique electronic and structural properties of this compound derivatives have been exploited in developing new sensors. For example, fluorescent dyes based on these ligands have been synthesized, exhibiting the ability to detect small inorganic cations in highly polar solvents. This application leverages the electron transfer mechanisms within the ligand framework, which are influenced by cation complexation, demonstrating the ligands' utility in the design of sensitive and selective chemical sensors (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,9,12H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHLCWWRNNISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359381 | |
| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70065-76-8 | |
| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)













